Journal Name:Food and Bioproducts Processing
Journal ISSN:0960-3085
IF:5.105
Journal Website:http://www.journals.elsevier.com/food-and-bioproducts-processing/
Year of Origin:1991
Publisher:Institution of Chemical Engineers
Number of Articles Per Year:80
Publishing Cycle:Quarterly
OA or Not:Not
Copper-Catalyzed Direct C−H Bond Oxidative Sulfonylation of β-Alkyl Cyanoalkenes with Sodium Sulfinates
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-06 , DOI: 10.1002/ajoc.202300350
A direct copper-catalyzed C−H bond oxidative sulfonylation of β-alkyl cyanoalkenes with sodium sulfinates was reported. The proposed mechanism suggests the existence of potential equilibrium between cyanoalkenes and allylic cyanoalkyl compounds, and the isomeric allylic cyanoalkyl compounds, due to their higher electron density, readily undergo addition reactions with sulfonyl radicals to selective afford cyanoallylic sulfones.
Detail
Recent Progress in the Catalytic Synthesis of Pyrrolo[1,2-α]quinoxaline
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-02 , DOI: 10.1002/ajoc.202300277
Pyrrolo[1,2-α]quinoxaline and its derivatives have excellent biological activity and photoelectric properties, and are widely used in the fields of pharmaceutical preparations and organic electroluminescence. This Review describes the catalytic systems and methods for the synthesis of pyrrolo[1,2-α]quinoxaline skeletons.
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Alkylation of an N2-Derived PN3P Mo(V) Nitride Complex
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-25 , DOI: 10.1002/ajoc.202300245
The alkylation of a nitride ligand of a post-modified Mo(V) complex was achieved with MeOTf (1a) and EtOTf (2a), respectively. However, different from the known Mo(VI) nitride complexes where the alkyl group can be deprotonated by strong bases to form a ketimide for the next progressive reactions leading to nitrile, 1a and 2a can only be reduced to highly stable Mo(IV) imido complexes by NaH. Upon treatment with fresh PhCH2OTf, a new dinuclear Mo complex was isolated with N2 release, instead of benzylation of the nitride ligand.
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Cobalt-Catalyzed Multi-Substituted Alkene Synthesis from 1,3-Dithiolanes and Grignard Reagents
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-16 , DOI: 10.1002/ajoc.202300269
The cobalt-catalyzed reaction between 1,3-dithiolanes and Grignard reagents, for the efficient synthesis of multi-substituted alkene products, is described. The method was applicable to a variety of benzylic dithiolane substrates, affording di-, tri-, and tetra-substituted 1,1-diaryl alkene products in good to excellent yields. The use of benzylic Grignard reagents with aryl aldehyde-derived 1,3-dithiolanes enabled access to natural product-derived stilbene architectures with exquisite E selectivity. The operational simplicity, low catalyst loadings, and scalability demonstrate the general utility of the method.
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Cubane and Cyclooctatetraene Pirfenidones – Synthesis and Biological evaluation
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-21 , DOI: 10.1002/ajoc.202300238
Cubane and cyclooctatetraene (COT) derived pirfenidone analogues were synthesized from aminocubane. Cubane derived pirfenidone illustrated relatively high cytotoxicity while the COT analogue was observed to behave similarly to pirfenidone.
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Expanding the diversity of azepino [3,2,1-hi] indoles via transition metalbased strategies such as cross- coupling reaction and ring closing metathesis
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-14 , DOI: 10.1002/ajoc.202300287
Here we report several useful synthetic strategies to azepino hi-indoles, that are structural units in natural products by using commercially available indole derivatives such as 7-bromo indole and 7-formylindole via palladium catalyzed cross-coupling reaction, ring closing olefin metathesis (RCM) as key steps. Later, we extended this strategy to seven-membered fused indoles containing dioxano and dioxocano derivatives via allylation, double bond isomerization and RCM sequence. Additionally, azepino indole having diene moiety was obtained by enyne metathesis and shown to be useful for Diels-Alder strategy. Along similar lines, we also report eight-membered fused azocino indole using Grignard reaction and RCM as key steps and we demonstrated that the product obtained is useful for Fischer indolization to obtain bis-indole derivative. Here several synthetically useful transformations were performed to generate diversity in the fused indole derivatives. All the compounds synthesized here are well characterized by NMR and HRMS data.
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NHC-catalyzed radical tandem cyclization/coupling reaction for the synthesis of 2-pyrrolidinone derivatives
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-20 , DOI: 10.1002/ajoc.202300334
A novel strategy for synthesizing structurally diverse 2-pyrrolidinons by a NHC-catalyzed tandem radical cyclization process has been developed. This reaction proceeds through a radical coupling approach, which not only shows broad substrate scope with excellent functional group compatibility but also is quite compatible with the secondary and tertiary radicals. By using this protocol, various potentially bioactive 2-pyrrolidinons were facilely synthesized.
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Recent Advances in Multicomponent Electro-Organic (Electrochemical) Synthesis of Heterocycles
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-20 , DOI: 10.1002/ajoc.202300303
This review provides a summary of electrosynthesis methods that can be used as an alternative method for synthesis of complex organic molecules in pharmaceutical and biological applications. This method involves electro-organic reactions occurring at room temperature and normal pressure through transferring electrons. Combining electrosynthesis with multi-component reactions (MCRs) can yield cost-efficient and environmentally friendly ways of synthesizing electrophilic substrates, bases, and nucleophiles in situ, making heterocycles more accessible.
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Theoretical Quantification of the Lewis Acidity of N-Heterocyclic Iodonium Salts
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-06-29 , DOI: 10.1002/ajoc.202300210
The acidity scales of different N-Heterocyclic iodonium salts (NHISs) in acetonitrile are investigated using Density Functional Theory (DFT) studies. There are totally 121 N-Heterocyclic iodonium salts that have been designed by combining N-heterocyclic and iodonium salt structures in this research. Theoretical calculations systematically established the 31P NMR chemical shifts of NHISs, and the relative Lewis acidity scale was derived.
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Roles of Alkali Metals tert-Butoxide as Catalysts and Activators in Organic Transformations
Food and Bioproducts Processing ( IF 5.105 ) Pub Date: 2023-07-21 , DOI: 10.1002/ajoc.202300311
The alkali metal tert-butoxides have found wide application as catalysts and activators for the conversion of numerous organic molecules. These formidable additives in catalytic amounts are extensively employed in the transition metal-free approaches to serve for the single-electron transfer processes towards the formation of C-C and C-heteroatom bond formation. This review elucidates their multifaceted roles encompassing a series of novel synthetic methodologies, in-depth analyses of their reactivity patterns, and catalytic efficiencies across a myriad of reactions. The involvement of alkali metal tert-butoxides either directly or in combination with other metals as catalysts are discussed along with the detailed mechanistic pathways in various reactions. Overall, this article summarises approximately all reactions those have been influenced by the catalytic amounts of tert-butoxides and reported in the last decades.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.40 45 Science Citation Index Expanded Not
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Submission Guidelines
https://www.elsevier.com/journals/food-and-bioproducts-processing/0960-3085/guide-for-authors
Reference Format
https://www.elsevier.com/journals/food-and-bioproducts-processing/0960-3085/guide-for-authors
Collection Carrier
Review Papers Short Communications